4-ethoxy-3-fluoro-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide
Description
This compound features a benzenesulfonamide core substituted with ethoxy and fluoro groups at positions 4 and 3, respectively. The sulfonamide nitrogen is linked to an indolin-6-yl moiety, which is further acylated by a thiophene-2-carbonyl group. The ethoxy group enhances lipophilicity, while the fluorine atom may improve metabolic stability and binding affinity through electronic effects.
Properties
IUPAC Name |
4-ethoxy-3-fluoro-N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O4S2/c1-2-28-19-8-7-16(13-17(19)22)30(26,27)23-15-6-5-14-9-10-24(18(14)12-15)21(25)20-4-3-11-29-20/h3-8,11-13,23H,2,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOPBCOCTWJETDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CS4)C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Substituent Effects on Sulfonamide Cores
Key analogs include:
- Chlorsulfuron (2-chloro-N-(((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)benzenesulfonamide): A sulfonylurea herbicide with a triazine substituent. Unlike the target compound, chlorsulfuron lacks heterocyclic indoline or thiophene moieties, instead relying on a urea linkage for herbicidal activity .
- 4-[1-(4-Chloro-benzoyl)-2-oxo-indol-3-ylideneamino]-N-(4,6-dimethyl-pyrimidin-2-yl)-benzenesulfonamide (Compound 11): Exhibits antimicrobial activity due to the chloro-benzoyl and pyrimidinyl groups.
Table 1: Substituent Comparison
Tautomerism and Spectral Features
The target compound’s indoline-thiophene system may exhibit tautomerism, akin to 1,2,4-triazole derivatives (e.g., compounds [7–9] in ). For example, triazole-thione tautomers show distinct IR bands:
Pharmacological and Physicochemical Properties
- Metabolic Stability : Fluorine substitution at position 3 may reduce oxidative metabolism, similar to trifluoromethyl groups in compounds like N-ethyl-4-[1-(4-fluorophenyl)-1H-indazol-5-yl]-3-(trifluoromethyl)benzenesulfonamide .
- Receptor Binding : The thiophene-carbonyl-indoline system may mimic natural ligands for kinase or protease targets, unlike adamantyl-containing sulfonamides (e.g., AdBeSA in ), which target hydrophobic pockets .
Table 2: Property Comparison
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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